2-Fluoroadenine-13C2,15N is a modified purine nucleobase derived from adenine, featuring stable isotopes of carbon and nitrogen. The compound's chemical formula is C5H4FN5, with a molecular weight of 156.10 g/mol. This isotopically labeled compound is particularly valuable in scientific research, including studies on nucleic acid metabolism, DNA repair mechanisms, and as a tool in various biochemical assays due to its unique properties and behavior in biological systems. Its incorporation of stable isotopes allows for enhanced tracking and analysis in experimental settings, making it a useful reagent in both academic and industrial applications .
The synthesis of 2-Fluoroadenine-13C2,15N can be achieved through several methods:
The synthesis processes are typically optimized for high purity (≥98%) and may involve washing and filtration steps to remove impurities without requiring extensive recrystallization.
The molecular structure of 2-Fluoroadenine-13C2,15N includes a fluorine atom at the 2-position of the purine ring. The presence of stable isotopes at specific positions (carbon-13 at C2 and C8, nitrogen-15 at N1) allows for detailed studies using nuclear magnetic resonance spectroscopy.
2-Fluoroadenine-13C2,15N participates in various chemical reactions:
Common reagents for reactions involving 2-Fluoroadenine include hydrofluoric acid for fluorination and trifluoroacetic anhydride for nitration reactions. These reactions can lead to various derivatives that may have distinct biological activities or properties .
The mechanism through which 2-Fluoroadenine-13C2,15N exerts its biological effects primarily involves its incorporation into nucleic acids (DNA and RNA). It acts as an inhibitor of key enzymes involved in DNA synthesis, including DNA polymerase alpha and ribonucleotide reductase. This inhibition disrupts normal cellular replication processes, making it a candidate for therapeutic applications in oncology.
The applications of 2-Fluoroadenine-13C2,15N span multiple scientific domains:
2-Fluoroadenine-¹³C₂,¹⁵N is a doubly labeled isotopologue of the adenine analog 2-fluoroadenine (2-FA). Its molecular formula is ¹³C₂C₃H₄F¹⁵NN₄, with a molecular weight of 156.096 g/mol (exact mass: 156.049 Da). The compound features ¹³C enrichment at the C2 and C8 positions of the purine ring and ¹⁵N at the N9 position, as confirmed by its SMILES notation: Nc1nc(F)n[13c]2[15n]c[nH][13c]12
[1] [9]. This specific labeling pattern strategically targets atoms involved in hydrogen bonding (N9) and electronic transitions (C2/C8), which are critical for NMR signal dispersion. The IUPAC name is 2-fluoro-7H-purin-6-amine-¹³C₂,¹⁵N, and it is typically supplied as a neat solid (>95% isotopic purity) for research applications [1] [9].
Table 1: Structural and Isotopic Specifications
Property | Specification |
---|---|
CAS Number | 1346603-03-9 |
Molecular Formula | ¹³C₂C₃H₄F¹⁵NN₄ |
Molecular Weight | 156.096 g/mol |
Exact Mass | 156.049 Da |
Isotopic Enrichment | ¹³C (C2, C8); ¹⁵N (N9) |
SMILES | Nc1nc(F)n[13c]2[15n]c[nH][13c]12 |
IUPAC Name | 2-fluoro-7H-purin-6-amine-¹³C₂,¹⁵N |
Fluorinated nucleobases emerged in the 1960s as tools to probe nucleic acid metabolism. 2-Fluoroadenine itself was first synthesized via electrophilic fluorination of 2,6-diaminopurine using reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [3] [5]. This transformation leveraged the electron-rich C2 position of purines, where fluorine's high electronegativity alters the compound's electronic properties while maintaining steric similarity to natural adenine [3] [8]. Early studies revealed 2-FA's function as an antimetabolite: it inhibits adenine phosphoribosyltransferase (APT), enabling counterselection of APT-deficient cells in bacterial, yeast, and mammalian systems [5]. The isotopic variant 2-Fluoroadenine-¹³C₂,¹⁵N represents an evolution of this scaffold, designed to address emerging needs in mechanistic biochemistry and structural biology, particularly for NMR applications requiring atom-specific probes [1] [7].
Stable isotopes (¹³C, ¹⁵N, ²H) enable precise tracking of molecular interactions without radioactivity. For 2-Fluoroadenine-¹³C₂,¹⁵N, isotopic labeling provides three key advantages:
Synthesis historically relied on chemical methods, but recent chemoenzymatic approaches—using enzymes like purine nucleoside phosphorylase (PNP) with isotopically labeled precursors—now achieve higher yields (>50%) and regioselectivity [6].
2-Fluoroadenine-¹³C₂,¹⁵N overcomes two major limitations in RNA NMR: spectral crowding and rapid signal decay.
The ¹⁹F nucleus offers 100% natural abundance and high sensitivity (83% of ¹H), but its broad lines in large molecules limit utility. Incorporating ¹⁹F-¹³C spin pairs (as in 2-Fluoroadenine-¹³C₂,¹⁵N) enables Transverse Relaxation-Optimized Spectroscopy (TROSY). Here, cross-correlation between ¹⁹F chemical shift anisotropy (CSA) and ¹⁹F-¹³C dipolar coupling cancels relaxation effects, sharpening signals by >2-fold compared to ¹H-¹³C pairs [2]. For example, in 20-kDa RNAs like the hepatitis B virus (HBV) ε RNA, this approach resolved previously undetectable ligand-binding pockets [2].
The ¹⁹F chemical shift is highly sensitive to local environment (dispersion: ~20 ppm vs. ~1 ppm for ¹H). In model RNAs like HIV-2 TAR, 2-Fluoroadenine incorporation distinguished helical regions, non-canonical motifs, and GU wobble pairs based on distinct ¹⁹F shifts [2]. The ¹³C8 label further reports on base stacking via heteronuclear NOEs.
Table 2: NMR Probe Comparison in RNA Spectroscopy
NMR Probe | Sensitivity Relative to ¹H | Chemical Shift Dispersion | Linewidth in 20-kDa RNA |
---|---|---|---|
¹H-¹³C | 1.0× | ~5 ppm (aliphatic) | 25–30 Hz |
¹⁹F (natural) | 0.83× | ~15 ppm | 40–50 Hz |
¹⁹F-¹³C (TROSY) | 0.79× | ~15 ppm | 15–20 Hz |
Data derived from [2] [4] [7].
This isotope-enhanced NMR strategy is extensible to in-cell studies, where background-free ¹⁹F detection avoids endogenous signal interference [2] [7].
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